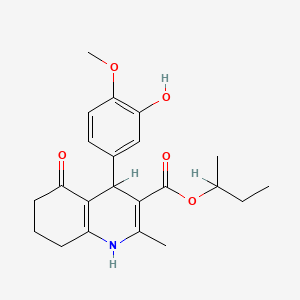![molecular formula C15H15FN2O B5138027 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential medical applications.
Mécanisme D'action
The exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is not fully understood. However, studies have suggested that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been shown to modulate the activity of various signaling pathways involved in cell proliferation and apoptosis. In terms of its neuroprotective effects, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can cross the blood-brain barrier, indicating its potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the subjects. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to be stable in various biological fluids, making it suitable for in vitro and in vivo studies. However, one limitation of using 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide and its potential for use in the treatment of various diseases. Finally, studies are needed to investigate the long-term effects of 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide administration and its potential for drug interactions.
Méthodes De Synthèse
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide can be synthesized using various methods, including the condensation reaction of 4-fluoroacetophenone and 4-pyridineethanamine. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, under reflux conditions. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied for its potential medical applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(13-6-8-17-9-7-13)18-15(19)10-12-2-4-14(16)5-3-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIHSFHZDGJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)
![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)

![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)

![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)